Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate
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Overview
Description
Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate is a chemical compound with the molecular formula C12H21NO6. It is also known by its IUPAC name, ethyl 2-(2-methylpiperidin-4-yl)acetate hemioxalate. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate typically involves the esterification of 2-(2-methylpiperidin-4-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-methyl-4-piperidyl)acetate: A closely related compound with similar chemical properties.
4-Piperidineacetic acid, 2-methyl-, ethyl ester: Another piperidine derivative with comparable biological activities.
Uniqueness
Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate is unique due to its specific ester and oxalate functional groups, which confer distinct chemical reactivity and biological properties. Its ability to form stable salts with oxalic acid enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C22H38N2O8-2 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate |
InChI |
InChI=1S/2C10H19NO2.C2H2O4/c2*1-3-13-10(12)7-9-4-5-11-8(2)6-9;3-1(4)2(5)6/h2*8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
InChI Key |
PPKNVNUXAJEESH-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)CC1CCNC(C1)C.CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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